N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-8-15(20-22-11)16(21)19-10-12-2-7-18-14(9-12)13-3-5-17-6-4-13/h2-9H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJPCDQJRQZJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide typically involves the coupling of a bipyridine derivative with an isoxazole precursor. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling . These reactions often require palladium catalysts and phosphine ligands, with reaction conditions including elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of bipyridine derivatives, including N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide, often involves large-scale coupling reactions using robust and scalable methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of these processes .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction of the bipyridine ring can yield dihydrobipyridine derivatives.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the isoxazole ring.
Major Products Formed
The major products formed from these reactions include bipyridinium salts, dihydrobipyridine derivatives, and substituted isoxazole compounds .
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and electrochemical devices.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The isoxazole ring may interact with biological macromolecules, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its electrochemical properties and use in supramolecular chemistry.
Isoxazole Derivatives: Commonly found in pharmaceuticals and agrochemicals.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide is unique due to its combined bipyridine and isoxazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to a 5-methylisoxazole-3-carboxamide structure. The molecular formula is CHNO, with a molecular weight of approximately 241.27 g/mol. The structural representation can be summarized as follows:
- Bipyridine moiety : Contributes to its interaction with various biological targets.
- Isoxazole ring : Imparts unique electronic properties that may influence its reactivity and binding affinity.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression and inflammation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro studies : this compound demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF7) and lung (A549) adenocarcinomas.
Antimicrobial Activity
The compound also exhibited antimicrobial properties against several bacterial strains, indicating its potential as an antibiotic agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Study on Cancer Cell Lines : A study evaluated the compound's effects on human cancer cell lines using the MTT assay. Results indicated significant cytotoxicity with an IC value lower than that of standard chemotherapeutics like cisplatin.
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against clinical isolates of bacteria. The results showed that the compound could inhibit growth at concentrations comparable to existing antibiotics.
Q & A
Q. What synthetic methodologies are recommended for preparing N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide, and how can reaction conditions be optimized?
To synthesize this compound, consider multi-step protocols involving:
- Ultrasound-assisted reactions : Ultrasonic treatment (4 hours, room temperature) with Yb(OTf)₃ as a catalyst in ethanol improves reaction efficiency and purity (~95%) without requiring recrystallization .
- Condensation reactions : Combine 3-methylisoxazol-5-amine with substituted aldehydes and aryl carboxamides. Monitor yield via ¹H/¹³C NMR and mass spectrometry (EI, 70 eV) for structural validation .
- Yield optimization : Adjust stoichiometry of bipyridine derivatives and carboxamide precursors. Track purity by elemental analysis (C, H, N content) to confirm product integrity .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound’s structure?
Key methods include:
- NMR spectroscopy : Use ¹H NMR to identify proton environments (e.g., bipyridine methylene protons at δ 4.2–4.5 ppm) and ¹³C NMR to assign carbonyl carbons (~165–170 ppm) .
- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 218.2087 for the parent ion) and fragmentation patterns .
- Vibrational spectroscopy : Analyze =C-H–O and N-H–π interactions via IR and Raman spectroscopy, particularly for hydrogen bonding in crystalline forms .
Advanced Research Questions
Q. How does the 5-methylisoxazole-3-carboxamide scaffold influence metabolic stability compared to its 4-carboxamide isomer?
The 3-carboxamide scaffold avoids cleavage of the isoxazole N-O bond (common in 4-carboxamide derivatives like leflunomide), which reduces liver toxicity and teratogenicity. Instead, peptide bond hydrolysis forms non-toxic metabolites.
- Metabolic pathways : Use LC-MS to track metabolites in vitro. Unlike 4-carboxamide derivatives, 3-carboxamide compounds do not inhibit dihydroorotate dehydrogenase (DHODH), minimizing pyrimidine synthesis disruption .
- Toxicity profiling : Compare acute toxicity (LD₅₀) in animal models. UTL-5b (a 3-carboxamide analog) shows lower toxicity than leflunomide while retaining anti-inflammatory effects .
Q. What computational strategies are effective for analyzing hydrogen bonding and crystal packing interactions?
- X-ray crystallography : Resolve crystal parameters (e.g., monoclinic C2/c space group, unit cell dimensions a = 21.82 Å, b = 10.08 Å) to map hydrogen-bonding networks .
- Density Functional Theory (DFT) : Calculate vibrational frequencies and compare with experimental IR/Raman data to validate intermolecular interactions .
- Projector Augmented-Wave (PAW) method : Simulate electronic structures to predict stability and reactivity .
Q. How can contradictions in reported biological activities of structurally similar derivatives be resolved?
- Comparative SAR studies : Systematically vary substituents (e.g., bipyridine vs. phenyl groups) and assess activity in enzyme inhibition assays (e.g., DHODH, HIV-1 RNase H) .
- Data normalization : Control for experimental variables (e.g., solvent polarity, assay temperature) when comparing IC₅₀ values. For example, UTL-5b’s antiarthritic effects are pH-sensitive .
- Meta-analysis : Aggregate data from diverse sources (e.g., crystallography, toxicity assays) to identify structure-activity trends .
Q. Methodological Notes
- Safety : Handle compounds with PPE (gloves, goggles) due to potential skin/eye irritation. Consult safety data sheets for N-(3-hydroxyphenyl) analogs (e.g., CAS 688051-07-2) for hazard guidance .
- Data validation : Cross-reference NMR shifts and melting points (e.g., 210–211°C for crystalline forms) with published datasets to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
